molecular formula C10H13NO3 B13075240 Ethyl 1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Ethyl 1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No.: B13075240
M. Wt: 195.21 g/mol
InChI Key: FBIBYMGNLRJCRP-UHFFFAOYSA-N
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Description

diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate , is a chemical compound with the molecular formula C13H19NO4. It was initially discovered in the former Soviet Union and was initially used as an antioxidant for vegetable and animal oils to prevent rancidity. Later, its role expanded to promoting growth in livestock and poultry .

Preparation Methods

Synthetic Routes: The synthesis of Ethyl 1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate involves esterification and cyclization reactions. Here’s a common synthetic route:

    Esterification: Diethyl malonate reacts with 2,6-dimethyl-3,5-dicarbethoxy-1,4-dihydropyridine in the presence of a base (such as sodium ethoxide) to form the desired ester.

    Cyclization: The ester undergoes cyclization under acidic conditions, leading to the formation of the dihydropyridine ring.

Industrial Production: While the industrial production methods may vary, the above synthetic route serves as a basis for large-scale production.

Chemical Reactions Analysis

Ethyl 1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate participates in various chemical reactions:

    Oxidation: It can be oxidized to the corresponding pyridine carboxylic acid.

    Reduction: Reduction of the carbonyl group yields the corresponding dihydropyridine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

    Common Reagents and Conditions: Sodium ethoxide, acids (for cyclization), reducing agents (such as lithium aluminum hydride), and nucleophiles (e.g., amines).

Scientific Research Applications

Ethyl 1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate finds applications in:

    Healthcare: It has been explored for cardiovascular disease prevention and as a hepatoprotective agent against fatty liver and toxic hepatitis.

    Animal Growth Promotion: It enhances growth in livestock and poultry.

Mechanism of Action

The compound’s mechanism involves:

    Antioxidant Activity: It stabilizes cell membranes by enhancing the activity of phosphofructokinase and protecting against oxidative damage.

    Endocrine Regulation: It modulates hormone levels (T3, T4, FSH, LH), impacting growth and reproductive performance.

Comparison with Similar Compounds

Ethyl 1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate stands out due to its dual antioxidant and growth-promoting properties. Similar compounds include other dihydropyridines like Nifedipine and Amlodipine .

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

ethyl 1,5-dimethyl-6-oxopyridine-3-carboxylate

InChI

InChI=1S/C10H13NO3/c1-4-14-10(13)8-5-7(2)9(12)11(3)6-8/h5-6H,4H2,1-3H3

InChI Key

FBIBYMGNLRJCRP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C(=O)C(=C1)C)C

Origin of Product

United States

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